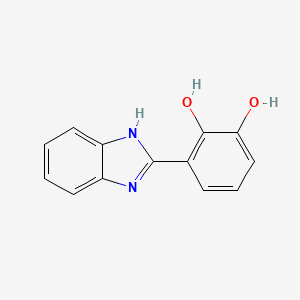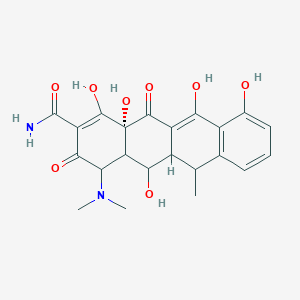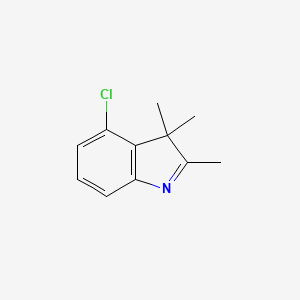
4-Chloro-2,3,3-trimethyl-3H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,3,3-trimethyl-3H-indole is a heterocyclic aromatic compound with the molecular formula C11H12ClN It is a derivative of indole, characterized by the presence of a chlorine atom at the 4-position and three methyl groups at the 2, 3, and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,3-trimethyl-3H-indole typically involves the chlorination of 2,3,3-trimethylindole. One common method includes the reaction of 2,3,3-trimethylindole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 4-position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
4-Chloro-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,3,3-trimethylindole.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the original compound.
科学研究应用
4-Chloro-2,3,3-trimethyl-3H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The chlorine atom and methyl groups influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
2,3,3-Trimethylindole: Lacks the chlorine atom at the 4-position, resulting in different chemical properties and reactivity.
4-Bromo-2,3,3-trimethyl-3H-indole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
2,3,3-Trimethyl-4,5-benzo-3H-indole:
Uniqueness
4-Chloro-2,3,3-trimethyl-3H-indole is unique due to the presence of the chlorine atom, which significantly influences its chemical reactivity and potential applications. The combination of chlorine and methyl groups provides distinct properties that make it valuable in various research and industrial contexts.
属性
分子式 |
C11H12ClN |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
4-chloro-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H12ClN/c1-7-11(2,3)10-8(12)5-4-6-9(10)13-7/h4-6H,1-3H3 |
InChI 键 |
VBSYZJVLFZNHHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C1(C)C)C(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


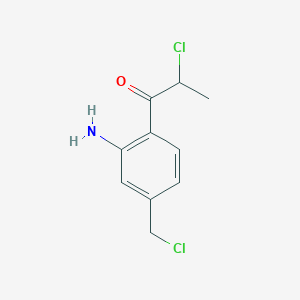
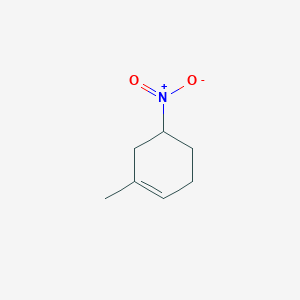
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
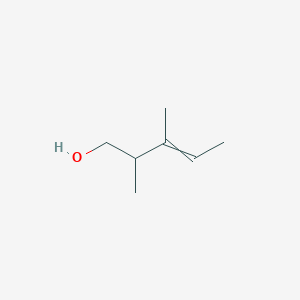
![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
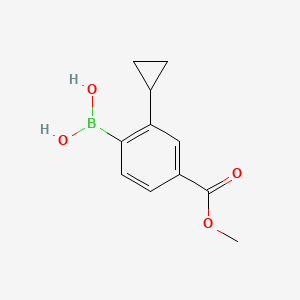
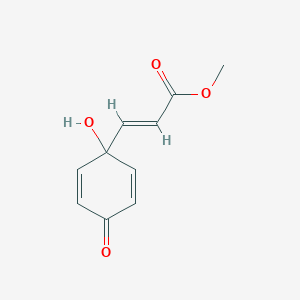
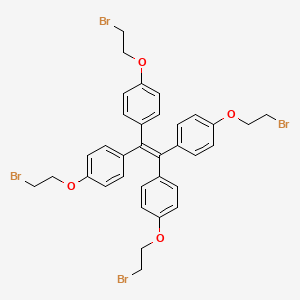
![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)
